1-(8-methoxy-2H-chromen-3-yl)ethanone

描述

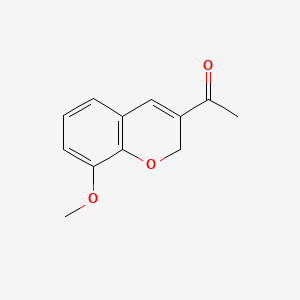

1-(8-Methoxy-2H-chromen-3-yl)ethanone is a chromene derivative featuring a fused benzene-dihydropyran ring system. Its structure includes a methoxy group at position 8 and an ethanone group at position 3 (Fig. 1). Synthesized via condensation of 2-hydroxy-3-methoxybenzaldehyde with methyl vinyl ketone in the presence of potassium carbonate, this compound crystallizes in an orthorhombic system (space group P2₁2₁2₁) with a half-chair conformation in the dihydropyran ring . Chromenes are pharmacologically significant, exhibiting anti-inflammatory and anticancer activities . The title compound’s crystal packing involves weak C–H⋯O hydrogen bonds, contributing to its stability .

属性

IUPAC Name |

1-(8-methoxy-2H-chromen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-8(13)10-6-9-4-3-5-11(14-2)12(9)15-7-10/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKPKPNOYJJBLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C(=CC=C2)OC)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206165 | |

| Record name | 2H-1-Benzopyran, 3-acetyl-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57543-54-1 | |

| Record name | 2H-1-Benzopyran, 3-acetyl-8-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran, 3-acetyl-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Baylis-Hillman Reaction-Based Synthesis

The most documented and efficient synthetic route to 1-(8-methoxy-2H-chromen-3-yl)ethanone involves the Baylis-Hillman reaction of 3-methoxysalicylaldehyde with methyl vinyl ketone catalyzed by 1,4-diaza-bicyclo[2.2.2]octane (DABCO) in chloroform at room temperature (20 °C). This reaction forms the chromene skeleton with an ethanone substituent at the 3-position, yielding the target compound with approximately 79% yield.

Reaction Summary:

| Starting Materials | Catalyst/Conditions | Product | Yield |

|---|---|---|---|

| 3-Methoxysalicylaldehyde | DABCO, methyl vinyl ketone, chloroform, 20 °C | This compound | 79% |

- The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene (methyl vinyl ketone).

- DABCO acts as a nucleophilic catalyst facilitating the addition of the aldehyde to the alkene.

- The reaction proceeds under mild conditions, preserving the methoxy substituent on the chromene ring.

Multi-Step Synthesis via Chromene-3-carboxylic Acids and Acylation

A more elaborate synthetic approach involves the preparation of chromene-3-carboxylic acids, which can be converted into the ethanone derivative via acylation and further transformations. This method was used in the synthesis of chromenyl imidazole derivatives but provides insight into the preparation of this compound as an intermediate or analogous compound.

- Formation of Chromene-3-nitriles: Substituted salicylaldehydes (e.g., 3-methoxysalicylaldehyde) undergo Baylis-Hillman reaction with acrylonitrile catalyzed by DABCO to yield chromene-3-nitriles.

- Hydrolysis: Chromene-3-nitriles are hydrolyzed to chromene-3-carboxylic acids.

- Acylation: Chromene-3-carboxylic acids react with substituted acyl bromides in the presence of triethylamine (TEA).

- Cyclization: Refluxing with ammonium acetate in toluene leads to formation of substituted chromenyl derivatives, which can be tailored to yield ethanone derivatives.

This synthetic sequence is more applicable for derivatives but highlights the versatility of chromene-3-carboxylic acid intermediates in the preparation of chromene-based ethanones.

Structural and Crystallographic Data Supporting Synthesis

The crystal structure of this compound has been determined, confirming its molecular geometry and purity, which supports the synthetic methods employed. The compound crystallizes in the orthorhombic space group P 21 21 21 with unit cell parameters:

| Parameter | Value |

|---|---|

| a | 5.1000 Å |

| b | 12.7455 Å |

| c | 15.1300 Å |

| α, β, γ | 90.00° each |

| Z | 4 |

The crystal data validate the successful synthesis and structural integrity of the compound.

Summary Table of Preparation Methods

Research Findings and Analysis

- The Baylis-Hillman reaction is the most straightforward and high-yielding method for synthesizing this compound.

- The use of DABCO as a catalyst is critical for efficient carbon-carbon bond formation.

- The mild reaction conditions preserve sensitive substituents such as the methoxy group at the 8-position.

- The multi-step synthesis involving chromene-3-carboxylic acids allows for structural diversification, useful in medicinal chemistry applications.

- Crystallographic analysis confirms the structure and purity of the synthesized compound, which is essential for further biological evaluation.

化学反应分析

Types of Reactions: 1-(8-Methoxy-2H-chromen-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学研究应用

Anticancer Properties

Research indicates that chromene derivatives, including 1-(8-methoxy-2H-chromen-3-yl)ethanone, exhibit significant anticancer activities. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as the modulation of signaling pathways involved in cell proliferation and survival .

Case Study:

A study published in Organic & Biomolecular Chemistry highlighted the synthesis of chromene derivatives and their evaluation against different cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, making it a candidate for developing anti-inflammatory drugs. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Case Study:

In vitro studies assessed the anti-inflammatory effects of chromene derivatives on lipopolysaccharide-induced inflammation in macrophages. The results indicated a significant reduction in inflammatory markers, supporting its potential therapeutic use in inflammatory diseases .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

Building Block for Complex Molecules

The unique structure of this compound makes it an important building block in organic synthesis. It can be utilized to create more complex molecules with potential biological activities .

Synthesis Route:

The synthesis typically involves the condensation of 2-hydroxy-3-methoxy-benzaldehyde with methyl vinyl ketone under basic conditions, followed by purification through chromatography .

Development of Novel Materials

In industry, this compound is being explored for its potential use in developing novel materials due to its unique chemical properties. It can serve as an intermediate in synthesizing agrochemicals and pharmaceuticals .

Case Study:

Research on the application of chromene derivatives in polymer science has shown that incorporating these compounds can enhance the mechanical and thermal properties of polymers, indicating their utility in material science .

作用机制

The mechanism of action of 1-(8-methoxy-2H-chromen-3-yl)ethanone involves its interaction with various molecular targets and pathways. The methoxy and ethanone groups play crucial roles in its reactivity and biological activity. The compound can modulate oxidative stress pathways, potentially leading to its antioxidant effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Chromene Derivatives with Substituent Variations

Key Structural and Functional Differences:

- 1-(3,4-Dihydroxy-6-Methylphenyl)ethanone: Lacks the chromene ring but shares the ethanone group. The absence of the fused dihydropyran ring reduces its conformational rigidity and biological activity compared to chromene derivatives .

- 1-(2-Amino-3-Methoxyphenyl)ethanone: Contains an amino group instead of the chromene ring. This substitution enhances hydrogen-bonding capacity but reduces lipophilicity, altering its pharmacokinetic profile .

Biological Implications: Chromene derivatives generally exhibit enhanced bioactivity due to their planar, conjugated systems. The methoxy group in 1-(8-methoxy-2H-chromen-3-yl)ethanone improves membrane permeability, while the ethanone group facilitates interactions with enzyme active sites .

Heterocyclic Ethanone Derivatives

Quinoline-Based Compounds:

- However, the chlorine substituent increases cytotoxicity (IC₅₀ ~50 µM) compared to the title compound’s lower cytotoxicity .

Benzothiophene Derivatives :

- 1-(3-Hydroxy-1-Benzothiophen-2-yl)ethanone: The sulfur atom in the benzothiophene ring improves electron delocalization, increasing redox activity. However, the hydroxy group at position 3 reduces metabolic stability compared to the methoxy group in the chromene derivative .

Naphthalene Derivatives :

- 1-(6-Aminonaphthalen-2-yl)ethanone: The extended aromatic system enhances fluorescence properties, making it suitable for imaging applications. However, the amino group reduces its antimicrobial efficacy relative to the title compound .

Data Tables

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors |

|---|---|---|---|

| This compound | 204.22 | 1.98 | 0 |

| 1-(3-Hydroxy-1-Benzothiophen-2-yl)ethanone | 192.24 | 2.15 | 1 |

| 1-(6-Aminonaphthalen-2-yl)ethanone | 199.24 | 2.30 | 1 |

生物活性

1-(8-methoxy-2H-chromen-3-yl)ethanone, also known as a coumarin derivative, has gained attention in recent years for its potential biological activities. This compound is characterized by a chromen-3-yl structure with a methoxy group, which may enhance its pharmacological properties. This article aims to summarize the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is . The compound's structure includes a methoxy group at the 8-position of the chromen ring, which is significant for its biological activities.

Antioxidant Activity : Research indicates that coumarin derivatives exhibit antioxidant properties. The presence of the methoxy group is believed to enhance the electron-donating ability of the molecule, enabling it to scavenge free radicals effectively. A study on related coumarin compounds demonstrated their ability to reduce oxidative stress in cellular models, suggesting that this compound may share similar properties .

Antimicrobial Activity : Several studies have evaluated the antimicrobial potential of coumarin derivatives. For instance, compounds structurally related to this compound have shown activity against various bacterial strains, including drug-resistant pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For example, a study reported that this compound induced apoptosis in B16F10 melanoma cells at concentrations ranging from 25 to 150 µM, with a notable decrease in cell viability at higher concentrations .

Case Studies

A notable case study involved the synthesis and evaluation of various coumarin derivatives, including this compound. The study highlighted its potential as an anticancer agent with a low toxicity profile compared to other compounds tested .

Data Table: Biological Activities of this compound

常见问题

Basic Research Questions

Q. What is the optimized synthetic route for 1-(8-methoxy-2H-chromen-3-yl)ethanone?

- Methodological Answer : The compound is synthesized via a base-catalyzed condensation reaction. To a solution of 2-hydroxy-3-methoxybenzaldehyde (5 mmol) in 1,4-dioxane, excess methyl vinyl ketone (8 mmol) and potassium carbonate (5 mmol) are added. The mixture is refluxed for 12 hours, followed by extraction with methylene chloride, drying (MgSO₄), and purification via flash chromatography (22% yield). Recrystallization from ethanol yields crystals suitable for X-ray analysis .

Q. What crystallographic parameters define the structure of this compound?

- Structural Data : The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell dimensions a = 5.1000 Å, b = 12.7455 Å, c = 15.130 Å, and Z = 4. The dihydropyran ring adopts a half-chair conformation, with the methoxy group coplanar to the benzene ring (torsion angle: −0.2°), and the ethanone group aligned with the dihydropyran double bond (torsion angle: 178.1°) .

Advanced Research Questions

Q. How does the half-chair conformation of the dihydropyran ring influence molecular packing?

- Analysis : The half-chair conformation creates asymmetry, positioning the methoxy and ethanone groups on opposite sides of the mean plane. This geometry facilitates weak C–H⋯O hydrogen bonds between the methoxy oxygen (O2) and methyl hydrogen (H11C) of adjacent molecules, forming supramolecular chains along the [100] direction. These interactions stabilize the crystal lattice, as observed in the Hirshfeld surface analysis .

Q. What challenges arise during SHELXL refinement of this compound’s crystal structure?

- Refinement Methodology : Key considerations include:

- Hydrogen Handling : H atoms are placed in calculated positions using a riding model (C–H = 0.95 Å, Uiso(H) = 1.2Ueq(C)) to mitigate overparameterization .

- Displacement Parameters : Anisotropic refinement of non-H atoms with wR = 0.148 and R = 0.041 for F<sup>2</sup> > 2σ(F<sup>2</sup>).

- Validation : Residual electron density peaks (max/min: 0.30/−0.36 eÅ<sup>−3</sup>) confirm minimal model bias . Software tools like WinGX/ORTEP aid in visualizing displacement ellipsoids .

Q. How can weak intermolecular interactions be systematically analyzed in this structure?

- Methodology :

Hydrogen Bonding : Identify C–H⋯O interactions (e.g., C11–H11C⋯O2: d = 2.41 Å, θ = 148°).

Packing Analysis : Use Mercury or PLATON to generate symmetry-related molecules and visualize chains/propagation vectors.

Hirshfeld Surfaces : Quantify contact contributions (e.g., O⋯H interactions account for 12% of surface contacts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。